Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

Description

Properties

IUPAC Name |

acetic acid;2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H71N13O10.C2H4O2/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51;1-2(3)4/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPLPZKDKSDVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H75N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657523 | |

| Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1062.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-89-0 | |

| Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

Introduction

The octapeptide Sar-Arg-Val-Tyr-Ile-His-Pro-Phe is a potent synthetic analog of Angiotensin II, a key regulator of blood pressure.[1][2][3] In this analog, the N-terminal aspartic acid is replaced with sarcosine (N-methylglycine). This modification confers resistance to degradation by aminopeptidases, enhancing its biological half-life and making it a valuable tool for pharmacological research into the renin-angiotensin system. This guide provides a comprehensive, field-proven methodology for the chemical synthesis, cleavage, and purification of this peptide, designed for researchers and drug development professionals.

Section 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[4][5] This method offers streamlined operation, simplified purification, and the use of milder reagents compared to older Boc-based chemistry.[4][6]

Strategic Considerations

Resin Selection: For a C-terminal amide, which is common for bioactive peptides, a Rink Amide resin is the ideal choice.[6][7] The amide linker is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final step.

Protecting Group Strategy: An orthogonal protection scheme is critical for success.[8] The acid-labile tert-butyl (tBu) group and its derivatives are used for side-chain protection, while the base-labile Fmoc group provides temporary protection of the α-amino group.

Table 1: Amino Acid Sequence and Protecting Group Strategy

| Position | Amino Acid | 3-Letter Code | Protected Derivative Used | Side-Chain Protecting Group |

| 8 | Phenylalanine | Phe | Fmoc-Phe-OH | None |

| 7 | Proline | Pro | Fmoc-Pro-OH | None |

| 6 | Histidine | His | Fmoc-His(Trt)-OH | Trityl (Trt) |

| 5 | Isoleucine | Ile | Fmoc-Ile-OH | None |

| 4 | Tyrosine | Tyr | Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) |

| 3 | Valine | Val | Fmoc-Val-OH | None |

| 2 | Arginine | Arg | Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |

| 1 | Sarcosine | Sar | Fmoc-Sar-OH | None |

Rationale: The Trt group on Histidine, tBu on Tyrosine, and Pbf on Arginine are all cleaved by moderate to strong acid (TFA), ensuring their complete removal along with cleavage from the resin.[9]

The Fmoc-SPPS Cycle

The synthesis proceeds via a repeated cycle of deprotection and coupling steps, building the peptide chain from the C-terminus (Phe) to the N-terminus (Sar).

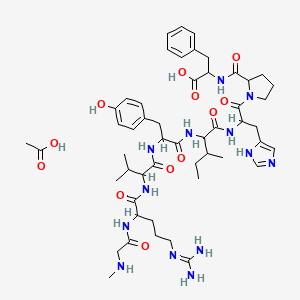

Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

-

Resin Preparation:

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.[7] Drain the solvent.

-

-

First Amino Acid Loading (Fmoc-Phe-OH):

-

If starting with a pre-loaded resin, proceed to step 3. If using plain Rink Amide resin, perform an initial Fmoc deprotection (Step 3) followed by coupling of Fmoc-Phe-OH (Step 4).

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

-

Mechanism Insight: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid of the incoming amino acid, forming an active ester.[10][11][12] This intermediate rapidly reacts with the free amine on the resin-bound peptide, minimizing side reactions like racemization.[10][13]

-

-

Add the activation solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Optional: Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines remain).

-

Wash the resin with DMF (5 times).

-

-

Repeat Cycle: Repeat steps 3 and 4 for each amino acid in the sequence (Pro, His, Ile, Tyr, Val, Arg, Sar) in order.

Section 2: Cleavage from Resin and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is accomplished in a single step using a strong acid cocktail.[14]

The Cleavage Cocktail

The choice of scavengers in the cleavage cocktail is critical to prevent the highly reactive cationic species, generated from the protecting groups, from modifying sensitive residues like Tyrosine and Arginine.[15][16]

A standard and effective cocktail for this peptide sequence is TFA/TIS/H₂O (95:2.5:2.5) .

-

Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the Rink Amide linker and removes the Pbf, tBu, and Trt protecting groups.[14]

-

Triisopropylsilane (TIS): A scavenger that effectively quenches the trityl (from His) and t-butyl (from Tyr) cations.[17]

-

Water (H₂O): Acts as a scavenger for tert-butyl cations and aids in the removal of the Pbf group from Arginine.[17]

Detailed Cleavage and Isolation Protocol

-

Preparation: After the final coupling (Sarcosine), wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under a vacuum.

-

Cleavage Reaction:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin).

-

Stir or agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the cleaved trityl cation.[9]

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate containing the peptide.

-

Wash the resin twice with a small amount of fresh TFA to ensure complete recovery.

-

-

Precipitation:

-

Combine all TFA filtrates.

-

Add the TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) will form.

-

-

Washing and Drying:

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Section 3: Purification and Analysis

The crude peptide product contains deletion sequences and other impurities, necessitating purification, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19][20]

Preparative RP-HPLC

RP-HPLC separates peptides based on their hydrophobicity. A C18 column is the standard stationary phase for this purpose.

Caption: Workflow for peptide purification and analysis.

Detailed Purification Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.

-

Chromatography:

-

Equilibrate a preparative C18 column with the starting mobile phase conditions.

-

Inject the dissolved crude peptide.

-

Elute the peptide using a linear gradient of Mobile Phase B.

-

Table 2: Example Preparative HPLC Gradient

| Time (minutes) | % Mobile Phase B | Flow Rate (mL/min) |

| 0 - 5 | 10 | 15 |

| 5 - 35 | 10 -> 50 | 15 |

| 35 - 40 | 50 -> 90 | 15 |

| 40 - 45 | 90 | 15 |

Note: This gradient is a starting point and should be optimized based on an initial analytical HPLC run of the crude material.

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm for the peptide backbone and 280 nm for Tyrosine).

Quality Control and Final Processing

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Pool fractions that meet the desired purity specification (typically >95%).

-

Identity Confirmation: Confirm the molecular weight of the peptide in the pure fractions using Mass Spectrometry (e.g., ESI-MS).

-

Expected Monoisotopic Mass [M+H]⁺: ~1002.56 Da

-

Expected Average Mass [M+H]⁺: ~1003.19 Da

-

-

Lyophilization: Freeze the pooled pure fractions and lyophilize (freeze-dry) to obtain a stable, fluffy white powder. The final product is typically a TFA salt.

References

- Vertex AI Search. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Vertex AI Search. (2024). Fmoc Solid Phase Peptide Synthesis Protocol.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

- Ignited Minds Journals. (n.d.). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique.

- Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.

Sources

- 1. Synthesis and biological activity of angiotensin II analogues containing a Val-His replacement, Val psi[CH(CONH2)NH]His - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. HBTU - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. selectscience.net [selectscience.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]

- 19. hplc.eu [hplc.eu]

- 20. harvardapparatus.com [harvardapparatus.com]

A Deep Dive into the Mechanism of Action of Saralasin on Angiotensin II Receptors

An In-depth Technical Guide on the Core Mechanism of Action of Saralasin on Angiotensin II Receptors

Prepared by a Senior Application Scientist

Version: 1.0

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Saralasin, a synthetic octapeptide analog of Angiotensin II (Ang II), on its G-protein coupled receptors. Saralasin, with its single amino acid substitutions at positions 1 and 8, has been a pivotal tool in dissecting the physiological roles of the renin-angiotensin system (RAS). This document will explore its dualistic nature as both a partial agonist and a competitive antagonist, detail the molecular interactions with the Ang II type 1 (AT1) and type 2 (AT2) receptors, and elucidate its impact on downstream signaling cascades. We will also present detailed protocols for key experimental assays used to characterize its activity, providing a robust framework for researchers in pharmacology and drug development.

Introduction: The Renin-Angiotensin System and its Receptors

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector peptide of this system, Angiotensin II, exerts its physiological effects by binding to specific cell surface receptors. The two major subtypes of Angiotensin II receptors are the AT1 and AT2 receptors, both of which are G-protein coupled receptors (GPCRs) with seven transmembrane domains.

-

AT1 Receptor: Predominantly responsible for the classical vasoconstrictive, aldosterone-secreting, and cell growth-promoting effects of Ang II. It couples primarily to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][2]

-

AT2 Receptor: The functions of the AT2 receptor are generally counter-regulatory to those of the AT1 receptor, including vasodilation, anti-proliferative effects, and apoptosis.[3] Its signaling pathways are more diverse and less completely understood but can involve the activation of protein phosphatases and the nitric oxide-cyclic GMP pathway.

Saralasin, with its structure [Sar1, Ala8]-Angiotensin II, was one of the first potent and specific Angiotensin II receptor antagonists to be developed.[4][5] Its utility in research and its initial clinical investigation stemmed from its ability to competitively block the effects of Ang II.[6][7][8] However, a nuanced understanding of its pharmacology reveals a more complex mechanism.

Saralasin's Duality: Partial Agonist and Competitive Antagonist

The defining characteristic of Saralasin's mechanism of action is its dualistic nature. Depending on the physiological context, particularly the state of the renin-angiotensin system, Saralasin can act as either a competitive antagonist or a partial agonist at the AT1 receptor.[4][9]

Competitive Antagonism: In states of high RAS activity, such as in renovascular hypertension, where endogenous Ang II levels are elevated, Saralasin acts as a competitive antagonist.[7][10] It binds to the AT1 receptor, preventing the binding of the full agonist, Ang II, and thereby blocking its potent pressor effects.[11] This results in a decrease in blood pressure.[10]

Partial Agonism: In states of low RAS activity, such as in normal subjects on a high-sodium diet, Saralasin exhibits partial agonistic activity.[12][13] While it still competes with Ang II for binding, its intrinsic activity at the AT1 receptor is lower than that of the endogenous ligand. However, in the absence of high concentrations of Ang II, its binding can elicit a weak pressor response.[12][14] This intrinsic sympathomimetic activity is a key differentiator from non-peptide antagonists.

This dualism is a critical consideration in experimental design and data interpretation. The observed effect of Saralasin is contingent on the baseline level of RAS activation in the chosen model system.[12]

Molecular Interactions and Binding Kinetics

Saralasin's affinity for the Angiotensin II receptors has been characterized through radioligand binding assays. These studies have demonstrated that Saralasin binds with high affinity to both AT1 and AT2 receptors, often with a slightly higher affinity for the AT1 receptor.[3][15]

| Ligand | Receptor Subtype | Binding Affinity (Ki) |

| Angiotensin II | AT1 | High (nanomolar range) |

| Angiotensin II | AT2 | High (nanomolar range) |

| Saralasin | AT1 | ~0.32 nM (for 74% of sites)[15][16] |

| Saralasin | AT2 | High (nanomolar range)[3] |

Note: Specific Ki values can vary depending on the tissue preparation and experimental conditions.[17]

The molecular basis for Saralasin's partial agonism lies in the conformational changes it induces in the AT1 receptor upon binding. While it can stabilize an active receptor conformation to some degree, leading to a partial G-protein activation, this is less efficient than the conformational state induced by the full agonist, Angiotensin II.

Impact on Downstream Signaling Pathways

The functional consequences of Saralasin's interaction with Ang II receptors are a direct reflection of its impact on the downstream signaling cascades.

AT1 Receptor Signaling

As a partial agonist, Saralasin can weakly activate the Gq/11 pathway, leading to a modest increase in IP3 production and intracellular calcium mobilization compared to the robust response elicited by Ang II.[18][19][20][21][22] In the presence of Ang II, Saralasin competitively inhibits this pathway.[23]

Caption: Saralasin's interaction with the AT1 receptor signaling pathway.

AT2 Receptor Signaling

Recent evidence suggests that Saralasin is not an antagonist at the AT2 receptor but rather functions as an agonist.[3] This is a significant finding, as the AT2 receptor often mediates effects that oppose those of the AT1 receptor. Agonism at the AT2 receptor by Saralasin could contribute to its overall physiological effect, potentially by promoting vasodilation and having anti-proliferative effects.[3] The full extent and clinical relevance of Saralasin's AT2 agonism are still areas of active investigation.

Experimental Protocols for Characterizing Saralasin's Action

To elucidate the mechanism of action of Saralasin, a combination of binding and functional assays is essential. Below are detailed protocols for key experiments.

Radioligand Binding Assay for AT1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of Saralasin for the AT1 receptor through competitive displacement of a radiolabeled ligand.[24][25]

Materials:

-

Cell membranes expressing AT1 receptors (e.g., from rat liver or transfected cell lines).[26]

-

Saralasin (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).[28]

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[28]

-

Glass fiber filters (e.g., Whatman GF/C).[28]

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 20-50 µ g/assay tube.[28]

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add in the following order:

-

Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to reach equilibrium.[28]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[24][28]

-

Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.[28]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta counter.[28]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Saralasin concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate Accumulation Assay

Objective: To measure the effect of Saralasin on Ang II-stimulated inositol phosphate (IP) production, a marker of Gq/11 activation.[19]

Materials:

-

Cultured cells expressing AT1 receptors (e.g., vascular smooth muscle cells, CHO-K1 cells stably expressing the AT1 receptor).[19][22]

-

myo-[3H]inositol.[21]

-

Inositol-free culture medium.

-

LiCl solution.[21]

-

Agonists: Angiotensin II, Saralasin.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid and counter.

Protocol:

-

Cell Labeling: Plate cells in 24-well plates and grow to near confluence. Label the cells by incubating them with myo-[3H]inositol in inositol-free medium for 24-48 hours.[21]

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a solution containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[21]

-

Stimulation: Add Ang II, Saralasin, or a combination of both to the wells and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts with KOH.

-

IP Separation: Apply the neutralized extracts to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol. Elute the total inositol phosphates with ammonium formate/formic acid.[18]

-

Counting: Add the eluate to scintillation fluid and count the radioactivity.

-

Data Analysis: Express the results as a percentage of the maximal response to Ang II. Compare the IP accumulation in response to Saralasin alone (to assess agonism) and in the presence of Ang II (to assess antagonism).

Conclusion

Saralasin remains a valuable pharmacological tool for studying the renin-angiotensin system. Its mechanism of action as a partial agonist at the AT1 receptor and an agonist at the AT2 receptor underscores the complexity of Angiotensin II signaling.[3][9] A thorough understanding of its dualistic nature is paramount for the accurate design and interpretation of experiments aimed at exploring the physiological and pathophysiological roles of the RAS. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the nuanced effects of Saralasin and other Angiotensin II receptor modulators.

References

-

Wikipedia. Saralasin. [Link]

-

Acemap - DDE Scholar. Saralasin. [Link]

-

Taylor & Francis. Saralasin – Knowledge and References. [Link]

-

Wester, J., et al. (2014). Saralasin and Sarile Are AT2 Receptor Agonists. ACS Medicinal Chemistry Letters, 5(7), 823-826. [Link]

-

Pals, D. T., et al. (1971). A specific competitive antagonist of the vascular action of angiotensin II. Circulation Research, 29(6), 664-672. [Link]

-

Streeten, D. H., et al. (1976). Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients. The American Journal of Medicine, 60(6), 833-844. [Link]

-

Speth, R. C., & Rowe, B. P. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments, (112), 54061. [Link]

-

Anderson, G. H., Jr, et al. (1977). Renin, sodium, and vasodepressor response to saralasin in renovascular and essential hypertension. Annals of Internal Medicine, 87(2), 183-187. [Link]

-

Horiuchi, M., et al. (1990). Effect of saralasin upon plasma catecholamines in hypertensive patients. Hypertension, 15(2 Suppl), I201-I205. [Link]

-

Brunner, H. R., et al. (1993). Angiotensin II antagonists. Clinical and Experimental Hypertension, 15(6), 1221-1238. [Link]

-

Wilson, H. M., et al. (1977). Saralasin infusion in the recognition of renovascular hypertension. Annals of Internal Medicine, 87(1), 36-42. [Link]

-

National Center for Biotechnology Information. Saralasin - MeSH. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Marks, L. S., et al. (1976). Detection of renovascular hypertension: saralasin test versus renin determinations. The Journal of Urology, 116(4), 406-409. [Link]

-

Scilit. Angiotensin II Antagonists. [Link]

-

Orita, Y., et al. (1986). Angiotensin II-induced increase in inositol 1,4,5-trisphosphate in cultured rat mesangial cells: evidence by refined high performance liquid chromatography. Biochemical and Biophysical Research Communications, 139(3), 1275-1281. [Link]

-

ResearchGate. Radiolabeled receptor binding assay. A, Binding of 125 I-Sar, 1 Ile 8... [Link]

-

Cox, B. E., et al. (2002). 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues. Regulatory Peptides, 105(2), 83-92. [Link]

-

Lassègue, B., et al. (1994). Desensitization of angiotensin-stimulated inositol phosphate accumulation in human vascular smooth muscle cells. The Journal of Biological Chemistry, 269(3), 1548-1554. [Link]

-

Uehara, Y., et al. (1991). Angiotensin II-Induced Phosphoinositide Production and Atrial Natriuretic Peptide Release in Rat Atrial Tissue. Japanese Circulation Journal, 55(11), 1148-1154. [Link]

-

Sadoshima, J., & Izumo, S. (1993). Angiotensin II-induced inositol phosphate generation is mediated through tyrosine kinase pathways in cardiomyocytes. Circulation Research, 73(3), 413-423. [Link]

-

Harris, W. S., & Wooten, J. T. (1993). Fatty acid inhibition of angiotensin II-stimulated inositol phosphates in smooth muscle cells. The American Journal of the Medical Sciences, 306(4), 213-219. [Link]

-

Zicha, J., et al. (1986). Saralasin blocks the effect of angiotensin II and extracellular fluid saline expansion on the Na-K-ATPase inhibitor release in rats. Clinical and Experimental Hypertension. Part A, Theory and Practice, 8(6), 997-1008. [Link]

-

Mazza, F., et al. (1983). [Role of a competitive antagonist of angiotensin II (saralasin) in the diagnosis and therapy of arterial hypertension]. Recenti Progressi in Medicina, 74(4), 415-429. [Link]

-

Marks, A. D., et al. (1979). Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects. Circulation Research, 44(4), 491-497. [Link]

-

Chen, C., et al. (2018). Deletion of Gαq/11 or Gαs Proteins in Gonadotropes Differentially Affects Gonadotropin Production and Secretion in Mice. Endocrinology, 159(1), 241-253. [Link]

-

Járai, Z., et al. (2015). Endocannabinoid-mediated modulation of Gq/11 protein-coupled receptor signaling-induced vasoconstriction and hypertension. European Journal of Pharmacology, 765, 431-440. [Link]

Sources

- 1. Deletion of Gαq/11 or Gαs Proteins in Gonadotropes Differentially Affects Gonadotropin Production and Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoid-mediated modulation of Gq/11 protein-coupled receptor signaling-induced vasoconstriction and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saralasin - Wikipedia [en.wikipedia.org]

- 5. Saralasin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. Angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of renovascular hypertension: saralasin test versus renin determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ddescholar.acemap.info [ddescholar.acemap.info]

- 10. Renin, sodium, and vasodepressor response to saralasin in renovascular and essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of saralasin upon plasma catecholamines in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Angiotensin II-induced increase in inositol 1,4,5-trisphosphate in cultured rat mesangial cells: evidence by refined high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Desensitization of angiotensin-stimulated inositol phosphate accumulation in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. metaphactory [semopenalex.org]

- 21. Angiotensin II-induced inositol phosphate generation is mediated through tyrosine kinase pathways in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fatty acid inhibition of angiotensin II-stimulated inositol phosphates in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Saralasin blocks the effect of angiotensin II and extracellular fluid saline expansion on the Na-K-ATPase inhibitor release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. giffordbioscience.com [giffordbioscience.com]

The Rise and Fall of a Pioneering Angiotensin II Antagonist: A Technical Guide to (Sar¹,Val⁵,Ala⁸)-Angiotensin II (Saralasin)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide delves into the discovery, history, and scientific intricacies of (Sar¹,Val⁵,Ala⁸)-Angiotensin II, commercially known as Saralasin. We will explore its rational design, mechanism of action, and pivotal role in shaping our understanding of the renin-angiotensin system (RAS), while also examining the factors that led to its eventual withdrawal from clinical use. This document serves as a comprehensive resource, providing not only historical context but also detailed experimental insights and protocols relevant to modern research in hypertension and cardiovascular pharmacology.

The Genesis of a Targeted Antagonist: The Discovery and Rationale Behind Saralasin

In the early 1970s, a growing understanding of the renin-angiotensin-aldosterone system (RAAS) as a critical regulator of blood pressure fueled the search for targeted therapeutic agents.[1] Scientists hypothesized that directly blocking the action of angiotensin II (AII), the primary effector molecule of the RAAS, could be a powerful strategy to combat hypertension. This led to the rational design of Saralasin, a synthetic octapeptide analog of angiotensin II.[1][2][3]

The design of Saralasin involved key amino acid substitutions to the native Angiotensin II sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) to modulate its pharmacological properties:

-

Position 1: Sarcosine for Aspartic Acid: This crucial substitution of sarcosine for aspartic acid at the N-terminus rendered the peptide resistant to degradation by aminopeptidases. This modification significantly prolonged its circulatory half-life, a critical factor for a potential therapeutic agent.[1][2][3] Unexpectedly, this change also greatly increased the octapeptide's affinity for vascular smooth muscle receptors.[2]

-

Position 5: Valine for Isoleucine: This alteration was another modification from the parent AII molecule.[3]

-

Position 8: Alanine for Phenylalanine: The substitution of alanine for phenylalanine at the C-terminus was designed to reduce the peptide's intrinsic agonistic activity, thereby favoring antagonism at the AII receptor.[3]

This pioneering work in rational drug design resulted in a molecule that would become an invaluable tool for dissecting the role of angiotensin II in blood pressure regulation.

Unraveling the Complex Pharmacology of Saralasin

Saralasin exhibits a complex pharmacological profile, acting as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, but with notable partial agonist activity.[4] This dual nature is central to understanding its varied physiological effects.

Mechanism of Action at the AT1 Receptor

Saralasin competes with endogenous angiotensin II for binding to the AT1 receptor. In states of high renin and consequently high circulating angiotensin II (e.g., renovascular hypertension), Saralasin effectively blocks the potent vasoconstrictive and aldosterone-stimulating effects of AII, leading to a decrease in blood pressure.[5][6]

However, in low-renin states, the partial agonist activity of Saralasin becomes prominent. By weakly activating the AT1 receptor in the absence of the full agonist, Saralasin can paradoxically cause a pressor (blood pressure-increasing) response.[7][8] This phenomenon is a classic example of the context-dependent nature of partial agonists.

Agonism at the AT2 Receptor

Further complicating its pharmacological profile, Saralasin has been shown to act as a full agonist at the Angiotensin II Type 2 (AT2) receptor. The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, including vasodilation and anti-inflammatory actions. This agonist activity at the AT2 receptor could contribute to the complex and sometimes unpredictable responses observed with Saralasin administration.

Signaling Pathways

The binding of Angiotensin II to its AT1 receptor initiates a cascade of intracellular signaling events. Saralasin, as a competitive antagonist, blocks these pathways. The following diagram illustrates the primary signaling cascade of Angiotensin II and the point of intervention by Saralasin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Historical development of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saralasin - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [Clinical usefulness of saralasin in human hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. circres.ahajournals.org [circres.ahajournals.org]

- 8. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faced Ligand: A Technical Guide to Saralasin's Binding Affinity and Functional Profile at AT1 and AT2 Receptors

Introduction: The Enduring Relevance of Saralasin in Renin-Angiotensin System Research

Saralasin, a synthetic octapeptide analog of angiotensin II (Ang II), has long been a cornerstone in the pharmacological dissection of the Renin-Angiotensin System (RAS). Its unique characteristic as a competitive antagonist with partial agonist properties at the Angiotensin II Type 1 (AT1) receptor, coupled with a more recently appreciated agonist function at the Type 2 (AT2) receptor, renders it a complex but invaluable tool for researchers.[1][2][3] This guide provides an in-depth exploration of Saralasin's binding affinities for AT1 and AT2 receptors, the functional consequences of these interactions, and detailed protocols for their characterization. Understanding the nuanced pharmacology of Saralasin is paramount for the accurate interpretation of experimental data and for the strategic development of novel, more selective RAS modulators.

The structural modifications of Saralasin compared to endogenous Angiotensin II are key to its function. The substitution of aspartic acid with sarcosine at position 1 confers resistance to degradation by aminopeptidases and enhances its affinity for the receptors.[2][4] The replacement of phenylalanine with alanine at position 8 is thought to diminish its intrinsic stimulatory activity, contributing to its antagonist/partial agonist profile at the AT1 receptor.[2]

Comparative Binding Affinity of Saralasin for AT1 and AT2 Receptors

Saralasin's interaction with angiotensin receptors is characterized by high affinity, yet its selectivity profile is a critical consideration for experimental design. While often categorized as a non-selective antagonist, a closer examination of the literature reveals a more intricate picture.

Quantitative Binding Data

Numerous studies have quantified Saralasin's binding affinity, primarily through competitive radioligand binding assays. The data consistently demonstrates high-affinity binding in the nanomolar to sub-nanomolar range.

| Ligand | Receptor Target | Binding Affinity (Ki) | Binding Affinity (IC50) | Cell/Tissue Type |

| Saralasin | Angiotensin II Type 1 Receptor (AT1) | 0.22 nM | 0.57 nM | Not specified |

| Saralasin | Angiotensin II Receptor (74% of sites) | 0.32 nM | - | Rat liver membranes |

| Saralasin | Angiotensin II Receptor (26% of sites) | 2.7 nM | - | Rat liver membranes |

This table summarizes key quantitative data on Saralasin's binding affinity.[5][6][7]

It is widely reported that Saralasin exhibits approximately equal affinities for both AT1 and AT2 receptors, positioning it as a non-selective ligand.[1] This lack of selectivity is a crucial factor to consider, as the observed physiological or cellular effect of Saralasin will be a composite of its actions at both receptor subtypes, which often mediate opposing downstream signals.[1]

The Dichotomous Functional Profile of Saralasin

The functional consequences of Saralasin binding are as complex as its binding profile. It does not act as a simple blocker but rather as a modulator with distinct activities at each receptor subtype.

-

AT1 Receptor: Partial Agonism: At the AT1 receptor, Saralasin acts as a competitive antagonist but also possesses intrinsic, albeit weaker, agonist activity.[2][3] This means that in the absence of the endogenous agonist Angiotensin II, Saralasin can elicit a partial response. However, in the presence of high concentrations of Ang II, it competitively inhibits the more potent effects of the natural ligand. This partial agonism can lead to pressor responses in low-renin states, a phenomenon observed in early clinical studies.[3]

-

AT2 Receptor: Full Agonism: In contrast to its behavior at the AT1 receptor, compelling evidence demonstrates that Saralasin is a full agonist at the AT2 receptor.[1][8] This was notably shown in studies using NG108-15 cells, which predominantly express AT2 receptors. In these cells, Saralasin was found to induce neurite outgrowth to a similar extent as Angiotensin II, an effect that was blocked by the selective AT2 antagonist PD 123,319.[1][8] This agonistic activity at the AT2 receptor is a critical consideration, as it can trigger signaling pathways that often counteract the effects of AT1 receptor activation.

Angiotensin Receptor Signaling Pathways

A thorough understanding of the downstream signaling cascades initiated by AT1 and AT2 receptor activation is essential for interpreting the functional effects of Saralasin.

AT1 Receptor Signaling

The AT1 receptor, a classic G-protein coupled receptor (GPCR), primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events are central to many of the well-known effects of Ang II, including vasoconstriction, inflammation, and cellular growth. Another important downstream effector of AT1 receptor activation is the extracellular signal-regulated kinase (ERK1/2), a key player in cell proliferation and hypertrophy.

Caption: AT1 Receptor Signaling Cascade.

AT2 Receptor Signaling

The signaling pathways coupled to the AT2 receptor are distinct from those of the AT1 receptor and often mediate opposing physiological effects. AT2 receptor activation is generally associated with vasodilation, anti-inflammatory effects, and the promotion of apoptosis. One of the key functional readouts of AT2 receptor activation in neuronal cell lines is the induction of neurite outgrowth, a process involved in neuronal differentiation.[1][9][10]

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor (AT1 or AT2) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of unlabeled Saralasin.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled angiotensin II receptor ligand to a set of wells.

-

Initiate the binding reaction by adding a constant concentration of a suitable radioligand (e.g., ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II).

-

-

Incubation and Filtration:

-

Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the Saralasin concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of Saralasin that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [5]

-

Functional Assays

Functional assays are crucial to determine the cellular response to Saralasin binding and to characterize its partial agonist or agonist activity.

1. Calcium Mobilization Assay (for AT1 Receptor Activity):

This assay measures the increase in intracellular calcium concentration following AT1 receptor activation.

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Plate cells expressing the AT1 receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition and Signal Detection:

-

To assess antagonist activity, pre-incubate the cells with varying concentrations of Saralasin before adding a fixed concentration of Angiotensin II.

-

To assess partial agonist activity, add varying concentrations of Saralasin alone.

-

Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

-

-

Data Analysis:

-

Plot the fluorescence response against the ligand concentration to generate dose-response curves.

-

For antagonist activity, calculate the IC50 value.

-

For partial agonist activity, determine the EC50 value and the maximum response relative to a full agonist like Angiotensin II.

-

2. ERK1/2 Phosphorylation Assay (for AT1 Receptor Activity):

This assay quantifies the activation of the ERK1/2 signaling pathway, a downstream event of AT1 receptor activation.

Step-by-Step Methodology:

-

Cell Culture and Stimulation:

-

Culture cells expressing the AT1 receptor to near confluence.

-

Serum-starve the cells to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with varying concentrations of Saralasin (for partial agonist assessment) or pre-treat with Saralasin followed by Angiotensin II stimulation (for antagonist assessment) for a defined period.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.

-

Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized p-ERK1/2 levels against the ligand concentration.

-

Conclusion: A Multifaceted Tool for Precise Research

Saralasin remains a powerful pharmacological tool for investigating the complexities of the Renin-Angiotensin System. Its non-selective binding to AT1 and AT2 receptors, coupled with its dual functional profile as a partial agonist at AT1 and a full agonist at AT2, necessitates a careful and informed approach to experimental design and data interpretation. By employing the robust binding and functional assays detailed in this guide, researchers can effectively harness the unique properties of Saralasin to unravel the intricate roles of the AT1 and AT2 receptor signaling pathways in health and disease. The continued study of such multifaceted ligands is crucial for the development of next-generation therapeutics that can selectively modulate the opposing arms of the Renin-Angiotensin System for improved clinical outcomes.

References

-

Wienwer, M., et al. (2014). Saralasin and Sarile Are AT2 Receptor Agonists. ACS Medicinal Chemistry Letters, 5(10), 1129–1132. [Link]

-

Wienwer, M., et al. (2014). Saralasin and Sarile Are AT2 Receptor Agonists. PubMed, 25313324. [Link]

- BenchChem. (2025). Saralasin's Interaction with Angiotensin Receptors: A Technical Guide. BenchChem.

-

Wikipedia. (n.d.). Saralasin. Retrieved from [Link]

-

Anderson, G. H., et al. (1977). Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients. PubMed, 928822. [Link]

-

Speth, R. C., & Rowe, B. P. (1995). Sarcosine1, glycine8 Angiotensin II Is a Functional AT1 Angiotensin Receptor Antagonist. PubMed, 7647313. [Link]

-

ResearchGate. (n.d.). Saralasin. Retrieved from [Link]

-

Pals, D. T., et al. (1979). Historical development of saralasin. PubMed, 384071. [Link]

-

He, H., et al. (2006). Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells. American Journal of Physiology-Renal Physiology, 290(5), F1023-F1033. [Link]

-

Seltzer, A. M., et al. (2023). Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation. Heliyon, 9(5), e15656. [Link]

-

Terada, Y., et al. (1995). Expression of type 1 angiotensin II receptor subtypes and angiotensin II-induced calcium mobilization along the rat nephron. Journal of Clinical Investigation, 95(2), 745–753. [Link]

-

Seltzer, A. M., et al. (2023). Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation. PubMed, 37144208. [Link]

- BenchChem. (2025). Navigating the Nuances of Saralasin: A Technical Guide for Researchers. BenchChem.

-

ResearchGate. (n.d.). Binding affinities (Ki) of an agonist and antagonists (in nM) to the wild-type and some mutants of AT1 receptors. Retrieved from [Link]

-

Fellner, S. K., & Arendshorst, W. J. (2005). Calcium and Chloride Channel Activation by Angiotensin II-AT1 Receptors in Preglomerular Vascular Smooth Muscle Cells. American Journal of Physiology-Renal Physiology, 288(2), F385-F393. [Link]

-

ResearchGate. (n.d.). Overview of the main signaling pathways implicated in the action of AT2 receptor leading to neurite outgrowth. Retrieved from [Link]

-

Al-Shalabi, R., & El-Daly, M. (2015). AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS. Journal of the Renin-Angiotensin-Aldosterone System, 16(4), 1184–1191. [Link]

-

Wingler, L. M., et al. (2019). Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody. Cell, 176(3), 478–490.e12. [Link]

Sources

- 1. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Historical development of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Type-1 angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Saralasin and Sarile Are AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe ([Sar¹, Phe⁸]-Angiotensin II)

Introduction: Situating a Key Angiotensin II Analog within the Renin-Angiotensin System

The peptide Sar-Arg-Val-Tyr-Ile-His-Pro-Phe, a synthetic analog of Angiotensin II (Ang II), holds a significant place in the study of the Renin-Angiotensin System (RAS). This guide provides a technical overview of its biological activity, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental protocols for its characterization. Structurally, this peptide is a modification of the endogenous octapeptide Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), with two key substitutions: the N-terminal Aspartic Acid is replaced by Sarcosine (Sar), and the C-terminal Phenylalanine is retained, hence its designation as [Sar¹, Phe⁸]-Angiotensin II. The substitution of the first amino acid with Sarcosine is a critical modification that confers resistance to degradation by aminopeptidases, thereby prolonging the peptide's half-life and making it a valuable tool for in vitro and in vivo studies.

The RAS is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The classical axis of the RAS involves the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, which exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R).[1][2][3][4] Overstimulation of the ACE/Ang II/AT1R axis is implicated in the pathophysiology of cardiovascular diseases like hypertension and heart failure.[3] A counter-regulatory axis, the ACE2/Angiotensin-(1-7)/Mas receptor pathway, has been identified, which generally opposes the actions of the classical axis.[1] Understanding how analogs like this compound interact with the components of the RAS is fundamental for the development of novel therapeutics targeting this system.

Mechanism of Action and Primary Molecular Target

Based on extensive research on Ang II analogs, this compound is primarily characterized as a potent and selective ligand for the Angiotensin II Type 1 Receptor (AT1R).[1][5] While Ang II is the endogenous agonist for AT1R, modifications at the N- and C-termini can drastically alter the functional response, leading to agonism, partial agonism, or antagonism. Analogs with Sarcosine at position 1 and an aliphatic amino acid at position 8, such as [Sar¹, Ile⁸]-Ang II and [Sar¹, Ala⁸]-Ang II, are well-documented AT1R antagonists with some residual pressor (agonistic) activity.[6] In contrast, the retention of Phenylalanine at position 8 in this compound preserves a significant degree of agonistic activity at the AT1R, similar to the native Angiotensin II.

The interaction of this peptide with the AT1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The binding of an agonist like this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[7]

Downstream Signaling Pathways of AT1R Activation

Activation of the Gαq subunit by the agonist-bound AT1R stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium is a hallmark of AT1R activation and is responsible for many of the acute cellular responses, such as smooth muscle contraction.

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream protein targets, leading to longer-term effects such as cell growth, proliferation, and inflammation.

The following diagram illustrates the canonical AT1R signaling pathway initiated by an agonist like this compound.

Caption: Canonical Gq-mediated signaling pathway of the AT1 receptor.

Quantitative Bioactivity Profile (Comparative Analysis)

Direct and comprehensive quantitative data for this compound is sparsely reported in a consolidated manner. However, by examining data from closely related Angiotensin II analogs, we can infer its likely bioactivity profile. The following table summarizes binding affinities (Ki) and functional potencies (EC50/IC50) for Angiotensin II and several of its key analogs at the AT1 receptor.

| Compound | Receptor | Assay Type | Species | Ki (nM) | EC₅₀/IC₅₀ (nM) | Reference |

| Angiotensin II | AT₁R | Radioligand Binding | Human | ~1.8 | - | [8] |

| AT₁R | Calcium Mobilization | CHO Cells | - | ~1-10 | [5] | |

| [Sar¹, Ile⁸]-Angiotensin II | AT₁R | Radioligand Binding | Human | ~1.2 | - | [8] |

| AT₁R | Functional Antagonism | Dog | - | (Antagonist) | [9] | |

| [Sar¹, Gly⁸]-Angiotensin II | AT₁A/AT₁B | Radioligand Binding | CHO Cells | 2-4 | - | [5] |

| AT₁A/AT₁B | Calcium Mobilization | CHO Cells | - | (Antagonist) | [5] | |

| AVE 0991 | Mas | Radioligand Binding | - | - | IC₅₀ > 10,000 | [6] |

| Mas | Functional Assay | - | - | EC₅₀ ~100 | [6] |

Note: This table is illustrative and compiles data from multiple sources. Experimental conditions can significantly influence reported values.

Experimental Protocols for Characterization

To rigorously define the biological activity of this compound, a series of in vitro assays are essential. The following protocols represent standard methodologies in the field for characterizing ligands targeting angiotensin receptors.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of the test peptide for the AT1 receptor by measuring its ability to displace a radiolabeled antagonist.

Objective: To determine the inhibition constant (Ki) of this compound at the AT1 receptor.

Materials:

-

Cell line stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-[Sar¹, Ile⁸]-Angiotensin II.

-

Test Peptide: this compound.

-

Unlabeled Competitor (for non-specific binding): Unlabeled Angiotensin II.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Cell Membrane Preparation: Culture AT1R-expressing cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add in order:

-

Binding buffer.

-

A serial dilution of the test peptide or unlabeled Angiotensin II.

-

Radioligand at a final concentration near its Kd value.

-

Cell membranes (typically 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillant, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

- 1. Receptors | Angiotensin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sarcosine1, glycine8 angiotensin II is a functional AT1 angiotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Exploring Hypertension: The Role of AT1 Receptors, Sartans, and Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of angiotensin II antagonist, Sar1-Ile8-angiotensin II, on furosemide-induced increase in plasma noradrenaline, renin activity and aldosterone in unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Saralasin: A Pharmacological Compass for Navigating the Renin-Angiotensin System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of Saralasin ([Sar¹, Ala⁸]-angiotensin II), a pivotal pharmacological tool in the study of the renin-angiotensin system (RAS). While its clinical application was transient, Saralasin's unique properties as a competitive antagonist with partial agonist activity at the angiotensin II receptor have provided invaluable insights into the intricate mechanisms of blood pressure regulation and cardiovascular physiology. This document offers a detailed examination of Saralasin's mechanism of action, its chemical characteristics, and its application in both in vivo and in vitro experimental settings. We present detailed, field-proven protocols, quantitative data, and visual workflows to empower researchers in leveraging this compound for continued discovery in cardiovascular and related fields.

Introduction: The Dual-Faced Nature of a Pioneering RAS Modulator

The journey to understand and pharmacologically target the renin-angiotensin system (RAS) has been a cornerstone of cardiovascular medicine. Long before the advent of modern angiotensin receptor blockers (ARBs), Saralasin emerged in the 1970s as a rationally designed synthetic octapeptide analog of angiotensin II.[1] Its development was a direct consequence of the burgeoning understanding of the RAS's central role in blood pressure homeostasis.[1]

Saralasin's significance lies in its complex pharmacological profile. It is a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, but critically, it also possesses partial agonist activity.[2] This duality, initially a clinical limitation, has proven to be an invaluable asset in the laboratory, allowing for the nuanced dissection of the RAS under varying physiological conditions. In high-renin states, its antagonist properties predominate, leading to a depressor response.[3] Conversely, in low-renin states, its intrinsic agonist activity can elicit a pressor response.[4] This guide will delve into the practical application of these characteristics, providing researchers with the knowledge to harness Saralasin's full experimental potential.

Molecular Profile and Chemical Properties

Saralasin's unique pharmacological behavior is a direct result of specific modifications to the native angiotensin II peptide sequence.[2]

-

Structure: An octapeptide with the sequence Sar-Arg-Val-Tyr-Val-His-Pro-Ala.[2]

-

Key Substitutions:

-

Position 1: Sarcosine replaces aspartic acid, rendering the peptide resistant to degradation by aminopeptidases and increasing its affinity for vascular smooth muscle AT II receptors.[2]

-

Position 8: Alanine replaces phenylalanine, which results in a diminished stimulatory effect compared to angiotensin II.[2]

-

| Property | Value | Source |

| Molecular Formula | C42H65N13O10 | [5] |

| Molecular Weight | 912.04 g/mol | [5] |

| CAS Number | 34273-10-4 | [2] |

| Appearance | White lyophilized powder | [6] |

| Solubility | Soluble in sterile saline (0.9% NaCl) | [6] |

Mechanism of Action: A Tale of Two Receptors

Saralasin's primary interaction is with the AT1 receptor, a G-protein-coupled receptor that mediates the majority of the well-known physiological effects of angiotensin II, including vasoconstriction, aldosterone release, and sodium retention.

Competitive Antagonism at the AT1 Receptor

In the presence of high concentrations of endogenous angiotensin II (a high-renin state), Saralasin competitively binds to the AT1 receptor, displacing the native ligand and thereby inhibiting downstream signaling. This leads to vasodilation and a reduction in blood pressure.[1]

Partial Agonism at the AT1 Receptor

In low-renin states, where there is a paucity of endogenous angiotensin II, Saralasin's intrinsic, albeit submaximal, ability to activate the AT1 receptor becomes apparent.[4] This partial agonism can result in a pressor response, an important consideration in experimental design and data interpretation. The balance between antagonistic and agonistic effects is largely determined by the prevailing concentration of angiotensin II.[7]

Agonist Activity at the AT2 Receptor

Emerging evidence suggests that Saralasin also functions as an agonist at the Angiotensin II Type 2 (AT2) receptor.[8][9] The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, such as vasodilation and anti-inflammatory responses. This adds another layer of complexity to Saralasin's pharmacological profile and opens new avenues for its use in research.

Signaling Pathway Diagram

Caption: Saralasin's interaction with the Renin-Angiotensin System.

Experimental Protocols

The following protocols are provided as a guide for the use of Saralasin in common experimental paradigms. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

In Vivo Protocol: Intravenous Infusion in Rodent Models of Hypertension

This protocol describes the continuous intravenous infusion of Saralasin to assess its effect on blood pressure in rodent models.

Causality of Experimental Choices: Continuous intravenous infusion is necessary due to Saralasin's short half-life.[10] The use of conscious, cannulated animals minimizes the confounding effects of anesthesia on the cardiovascular system.

Self-Validating System: The protocol includes a stabilization period and baseline measurements to ensure the reliability of the data. A dose-response curve should be generated to determine the optimal dose for the specific experimental model.

Materials:

-

Saralasin acetate

-

Sterile 0.9% Sodium Chloride (Normal Saline)

-

Infusion pump

-

Vascular catheters

-

Blood pressure monitoring system (telemetry or tail-cuff plethysmography)

-

Surgical instruments for catheter implantation

-

Anesthetics and analgesics

Procedure:

-

Animal Preparation (Surgical Catheter Implantation):

-

Anesthetize the rodent according to an approved institutional protocol.

-

Surgically implant a catheter into the jugular or femoral vein for drug infusion.

-

For direct blood pressure measurement, implant a catheter in the carotid or femoral artery.

-

Exteriorize the catheters at the back of the neck.

-

Administer post-operative analgesics and allow for a recovery period of several days.

-

-

Acclimatization:

-

Habituate conscious animals to the experimental setup for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.

-

-

Saralasin Solution Preparation:

-

On the day of the experiment, prepare a sterile solution of Saralasin in 0.9% Sodium Chloride. The solution should be prepared fresh.[6]

-

-

Experimental Procedure:

-

Allow the animal to stabilize in the experimental setup for at least 30 minutes to obtain a stable baseline blood pressure and heart rate.

-

Record baseline measurements for a sufficient period before starting the infusion.

-

Begin the intravenous infusion of Saralasin at the desired dose (e.g., 1-10 µg/kg/min).[6] A dose-response study is recommended to determine the optimal dose.

-

Continuously monitor and record blood pressure and heart rate throughout the infusion period (typically 30-60 minutes).[6]

-

Experimental Workflow: In Vivo Saralasin Infusion

Caption: Workflow for in vivo Saralasin infusion studies.

In Vitro Protocol: Angiotensin II Receptor Binding Assay

This assay determines the binding affinity of Saralasin to the AT1 receptor, providing a quantitative measure of its potency.

Causality of Experimental Choices: Rat liver membranes are used as a rich source of AT1 receptors.[8] A radioligand binding assay is a sensitive and specific method for quantifying receptor-ligand interactions.

Self-Validating System: The inclusion of non-specific binding controls is essential for accurate determination of specific binding. A competition binding assay with a known AT1 receptor antagonist can be used to validate the assay.

Materials:

-

Rat liver membranes

-

[¹²⁵I]-Angiotensin II (radioligand)

-

Saralasin

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat liver tissue in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the rat liver membrane preparation.

-

For total binding, add the [¹²⁵I]-Angiotensin II.

-

For non-specific binding, add [¹²⁵I]-Angiotensin II in the presence of a high concentration of unlabeled angiotensin II or a selective AT1 receptor antagonist.

-

For competition binding, add [¹²⁵I]-Angiotensin II and varying concentrations of Saralasin.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 and Ki values for Saralasin.

-

| Parameter | Value | Cell/Tissue Source | Reference(s) |

| Ki | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [5] |

| Ki | 2.7 nM (for remaining sites) | Rat liver membrane preparation | [5] |

Data Interpretation and Troubleshooting

The dual agonist/antagonist nature of Saralasin requires careful consideration during data interpretation.

-

Pressor vs. Depressor Response: A pressor response is indicative of a low-renin state, where Saralasin's partial agonist activity is unmasked.[4] A depressor response suggests a high-renin state, where its antagonist properties dominate.[3]

-

Tachyphylaxis: Prolonged exposure to Saralasin may lead to a diminished response (tachyphylaxis).[6] This should be considered in the design of long-term infusion studies.

-

Off-Target Effects: Be mindful of Saralasin's agonist activity at the AT2 receptor, which can influence experimental outcomes.[8][9]

Conclusion: A Legacy of Insight and a Future of Discovery

While Saralasin's journey as a clinical therapeutic was short-lived due to its partial agonism and lack of oral bioavailability, its contribution to our understanding of the renin-angiotensin system is undeniable.[2] For the modern researcher, Saralasin remains a potent and nuanced pharmacological tool. Its ability to differentially modulate the RAS based on the underlying physiological state provides a unique window into the dynamic regulation of cardiovascular function. By understanding its complex pharmacology and employing robust experimental designs, scientists can continue to leverage Saralasin to unravel the intricate signaling pathways of the RAS and pave the way for the development of novel therapeutics for cardiovascular and related diseases.

References

-

Wilcox, C. S., Lewis, P. S., Sever, P. S., & Peart, W. S. (1981). The Actions of Saralasin on the Renal Circulation of Man and Dog; Evidence for a Sympathetic Neural Component to Vasoconstriction. European Journal of Clinical Investigation, 11(S1), 77-83. [Link]

-

Thurston, H., & Swales, J. D. (1977). Converting Enzyme Inhibitor and Saralasin Infusion in Rats. Circulation Research, 41(5), 588-592. [Link]

-

Carretero, O. A., & Gulati, O. P. (1978). Correction of Renal Hypertension in the Rat by Prolonged Infusion of Angiotensin Inhibitors. Clinical Science and Molecular Medicine, 55(Suppl 4), 227s-229s. [Link]

-

Pettinger, W. A., Keeton, K., & Tanaka, K. (1975). Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients. Clinical Pharmacology & Therapeutics, 17(2), 146-158. [Link]

-

Wilson, H. M., Wilson, J. P., Slaton, P. E., Foster, J. H., Liddle, G. W., & Hollifield, J. W. (1977). Saralasin infusion in the recognition of renovascular hypertension. Annals of Internal Medicine, 87(1), 36-42. [Link]

-

Fagard, R., Amery, A., & Lijnen, P. (1979). Effect of the angiotensin antagonist saralasin on hemodynamics in hypertensive non-uraemic chronic renal disease. Clinical Science, 57(S5), 257s-259s. [Link]

-

Arlart, I. P., & Rosenthal, J. (1978). Effects of Saralasin on Blood Pressure, Renin and Renal Blood Flow in Unilateral Renovascular Hypertension. Contributions to Nephrology, 11, 170-174. [Link]

-

Case, D. B., Wallace, J. M., Keim, H. J., Weber, M. A., Drayer, J. I., White, R. P., Sealey, J. E., & Laragh, J. H. (1976). Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients. American Journal of Medicine, 60(6), 825-836. [Link]

-

Wikipedia. (n.d.). Saralasin. [Link]

-

ResearchGate. (n.d.). Figure 6 Effects of irbesartan 30 mg/kg (A) and saralasin 0.01.... [Link]

-

Hollenberg, N. K., Williams, G. H., & Adams, D. F. (1979). Angiotensin II and not sodium status is the major determinant of the agonistic/antagonistic balance of saralasin's actions. Journal of Clinical Investigation, 64(1), 221-227. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Angiotensin II and not sodium status is the major determinant of the agonistic/antagonistic balance of saralasin's actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Partial Agonist Activity of Saralasin: A Technical Guide for Researchers